3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride
CAS No.: 3935-51-1
Cat. No.: VC7865304
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3935-51-1 |
|---|---|
| Molecular Formula | C11H15ClFNO |
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H |
| Standard InChI Key | YWZUEPMOWCDZAA-UHFFFAOYSA-N |
| SMILES | CN(C)CCC(=O)C1=CC=C(C=C1)F.Cl |
| Canonical SMILES | CN(C)CCC(=O)C1=CC=C(C=C1)F.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one hydrochloride, with the molecular formula C₁₁H₁₅ClFNO . Its structure consists of a ketone group at position 1 of the propane chain, a dimethylamino group (-N(CH₃)₂) at position 3, and a 4-fluorophenyl ring attached to the ketone (Fig. 1). The hydrochloride salt enhances stability and solubility in aqueous media compared to the free base .
Table 1: Key Identifiers of 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 3935-51-1 |
| Molecular Weight | 195.23 g/mol |
| Molecular Formula | C₁₁H₁₅ClFNO |
| Synonyms | 4'-Fluoro-β-dimethylaminopropiophenone hydrochloride; Propiophenone, 3-(dimethylamino)-4'-fluoro-, hydrochloride |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of the compound reveals absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F aromatic stretch), and 2700–2800 cm⁻¹ (C-H stretch of dimethylamino) . Nuclear magnetic resonance (NMR) data include:
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¹H NMR (400 MHz, D₂O): δ 7.85–7.82 (m, 2H, aromatic), 7.15–7.12 (m, 2H, aromatic), 3.65–3.58 (m, 2H, CH₂), 2.95 (s, 6H, N(CH₃)₂), 2.70–2.65 (m, 2H, CH₂) .
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¹³C NMR: δ 205.4 (C=O), 162.1 (C-F), 130.2–115.8 (aromatic carbons), 54.3 (N(CH₃)₂), 42.1–35.8 (CH₂ groups) .
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via a two-step process:
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Condensation Reaction: 4-Fluorophenylacetone reacts with dimethylamine hydrochloride in the presence of formaldehyde under Mannich reaction conditions to form 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-one .
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt .
Reaction Scheme:
Optimization and Yield
Key parameters for maximizing yield (reported up to 94% ):
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Temperature: 0–5°C during Mannich reaction to minimize side products .
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pH Control: Maintain pH 12–13 using sodium hydroxide to ensure efficient borohydride reduction in related intermediates .
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Solvent: Methanol or ethanol preferred for solubility and easy removal .
Physicochemical Properties
Thermal and Solubility Profile
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 141–143°C (decomposes) |
| Solubility | >50 mg/mL in H₂O; soluble in methanol, ethanol |
| LogP (Partition Coefficient) | 1.85 (predicted) |
| Vapor Pressure | 0.0012 mmHg at 25°C |
The hydrochloride salt’s hygroscopic nature necessitates storage in airtight containers under nitrogen .
Stability and Degradation
Stable under ambient conditions but degrades upon prolonged exposure to light or moisture, forming 4-fluorobenzoic acid and dimethylamine hydrochloride . Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Pharmaceutical Applications
Role in Citalopram Synthesis
This compound is a key intermediate in synthesizing citalopram hydrobromide, a selective serotonin reuptake inhibitor (SSRI) . The ketone undergoes stereoselective reduction using sodium borohydride to yield the alcohol precursor, which is further functionalized .
Critical Step:
Bioactivity and Structure-Activity Relationships
Structural analogs (e.g., 4-chlorophenyl derivatives) exhibit binding affinity for serotonin transporters (SERT) with Ki = 1.2 nM, though fluorinated variants show improved metabolic stability . The fluorine atom’s electronegativity enhances aromatic ring electron density, optimizing π-π interactions in SERT .
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